molecular formula C13H10N2O3S B1393551 methyl 7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate CAS No. 1086386-51-7

methyl 7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate

Cat. No. B1393551
CAS RN: 1086386-51-7
M. Wt: 274.3 g/mol
InChI Key: JILYVPYOCRWJFR-UHFFFAOYSA-N
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Description

Methyl 7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate is a chemical compound with the CAS RN 1086386-51-7. It falls under the category of research and laboratory reagents and is not intended for use as a pharmaceutical, food, or household product .

Synthesis Analysis

The synthesis of this compound involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to pyrido[2,3-d]pyrimidin-5-one. This process is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .

Molecular Structure Analysis

The molecular formula of methyl 7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate is CHNOS, with an average mass of 260.268 Da and a monoisotopic mass of 260.025574 Da . The structure consists of a pyrido[1,2-a]thieno[2,3-d]pyrimidine ring system with a carboxylate group at position 2.

Scientific Research Applications

Pharmaceutical Research

This compound has a pyridopyrimidine moiety, which is present in various drugs and has been extensively studied for its therapeutic potential. The pyridopyrimidine structure is particularly relevant in the development of new therapies for diseases such as cancer .

Anticancer Activity

Pyridopyrimidine derivatives, including those similar to our compound of interest, have shown promising anticancer activities. They have been studied against human cancer cell lines and primary CLL cells, leading to cell death by apoptosis through the inhibition of CDK enzymes .

Antibacterial Agents

Derivatives of pyridopyrimidine have been synthesized as potential antibacterial agents. Their structural similarity to our compound suggests that methyl 7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate could also be explored for antibacterial properties .

Organic Synthesis

The compound is used in organic synthesis, particularly in custom synthesis and bulk manufacturing. Its heterocyclic structure makes it a valuable intermediate for the synthesis of more complex molecules .

Environmental Testing

Due to its unique chemical properties, this compound may be used in environmental testing and measurement. It could serve as a standard or reagent in analytical methods designed to detect specific substances or monitor environmental conditions .

Life Sciences Research

In life sciences, the compound can be used in various research applications, from advanced technology studies to organic synthesis, providing a wide range of possibilities for experimentation and discovery .

Molecular Modeling

The compound’s structure allows for its use in molecular modeling studies. It can help in understanding the interaction between drugs and their targets, which is crucial for drug design and development .

Research and Industry

Methyl 7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate is a compound that has attracted significant attention for its potential application in various fields of research and industry, due to its versatile heterocyclic structure.

properties

IUPAC Name

methyl 12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S/c1-7-3-4-10-14-11-8(12(16)15(10)6-7)5-9(19-11)13(17)18-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILYVPYOCRWJFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)OC)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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